beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2
Description
The compound beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 is a synthetic nonapeptide featuring a constrained cyclic structure via the beta-mercapto-beta,beta-cyclopentamethylene-propionyl group. This modification introduces a disulfide-like bridge, enhancing conformational stability and resistance to enzymatic degradation compared to linear analogs . The peptide sequence includes a D-isoleucine (D-ile) residue, which further improves metabolic stability by reducing susceptibility to proteases . Applications span neuroendocrine research, particularly in studies targeting vasopressin and oxytocin receptors due to its structural mimicry of neurohypophyseal hormones .
Properties
Molecular Formula |
C49H78N14O10S2 |
|---|---|
Molecular Weight |
1087.4 g/mol |
IUPAC Name |
1-[25-amino-13-(2-amino-2-oxoethyl)-19-benzyl-16,22-di(butan-2-yl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H78N14O10S2/c1-5-27(3)37-44(70)59-32(24-35(50)64)41(67)60-33(47(73)63-22-14-18-34(63)43(69)57-30(17-13-21-55-48(53)54)40(66)56-25-36(51)65)26-74-75-49(19-11-8-12-20-49)39(52)46(72)62-38(28(4)6-2)45(71)58-31(42(68)61-37)23-29-15-9-7-10-16-29/h7,9-10,15-16,27-28,30-34,37-39H,5-6,8,11-14,17-26,52H2,1-4H3,(H2,50,64)(H2,51,65)(H,56,66)(H,57,69)(H,58,71)(H,59,70)(H,60,67)(H,61,68)(H,62,72)(H4,53,54,55) |
InChI Key |
ADAIBFLWQNVEQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSC2(CCCCC2)C(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(C)CC)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Air Oxidation
Chemical Oxidation
-
Reagent : Potassium hexacyanoferrate(III) in aqueous acetic acid (0.01 M, pH 3.0).
-
Conditions : 20-minute reaction at 4°C, achieving 85–90% cyclization efficiency.
Deprotection and Cleavage
Final deprotection and resin cleavage employ a TFA-based cocktail :
-
Composition : TFA (94%), water (2.5%), triisopropylsilane (2.5%), and ethanedithiol (1%).
-
Procedure : 3-hour treatment at 25°C, followed by cold ether precipitation.
Purity Post-Cleavage :
| Step | Purity (HPLC) | Yield |
|---|---|---|
| Crude | 65–70% | 80% |
| Purified | ≥97% | 40–45% |
Purification and Characterization
Reverse-Phase HPLC
Mass Spectrometry
Challenges and Optimization
Racemization at D-Ile
Low Cyclization Efficiency
Scalability and Industrial Production
Industrial synthesis (e.g., Sigma-Aldrich, GL Biochem) employs automated SPPS reactors with in-line HPLC monitoring. Typical production metrics:
Chemical Reactions Analysis
Types of Reactions
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like or .
Substitution: The peptide can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C49H77N13O10S2
- Molecular Weight : 1072.35 g/mol
- CAS Number : 88686-53-7
The compound features a unique disulfide bond that contributes to its structural stability and biological activity. Its composition includes amino acids that are crucial for various physiological functions.
Medicinal Chemistry
Beta-Mercapto-Beta,Beta-Cyclopentamethylene-Propionyl-D-Ile-Phe-Ile-Asn-Cys-Pro-Arg-Gly-NH2 has shown potential in the development of therapeutic agents:
- Antidiabetic Agents : Research indicates that modifications of similar peptides can enhance insulin sensitivity and glucose uptake in cells, providing a pathway for diabetes treatment .
- Antimicrobial Activity : Peptides with mercapto groups have been studied for their ability to disrupt bacterial membranes, making them candidates for new antibiotics .
Drug Development
The compound's unique properties make it suitable for various drug formulations:
- Targeted Drug Delivery : The cyclic structure allows for better binding to specific receptors, which can enhance the efficacy of drugs intended for targeted therapy .
- Peptide-based Vaccines : Its ability to elicit immune responses can be harnessed in vaccine development against infectious diseases. Studies have shown that similar peptides can stimulate both humoral and cellular immunity .
Biochemical Research
In biochemistry, this compound serves as a valuable tool:
- Enzyme Inhibition Studies : The compound can be used to study enzyme kinetics and inhibition mechanisms due to its structural characteristics that allow for interaction with various enzymes .
- Protein Folding and Stability : Research has utilized similar peptides to investigate protein folding pathways and the role of disulfide bonds in maintaining protein stability under physiological conditions .
Case Study 1: Antidiabetic Peptide Analogues
A study published in the Journal of Medicinal Chemistry explored peptide analogues similar to this compound, demonstrating enhanced glucose uptake in vitro. The results indicated significant improvements in insulin signaling pathways, suggesting potential applications in diabetes management.
Case Study 2: Antimicrobial Efficacy
Research conducted by the Institute of Microbiology evaluated the antimicrobial properties of peptides containing mercapto groups. The findings revealed that these peptides effectively inhibited the growth of several pathogenic bacteria, paving the way for developing new antimicrobial agents based on this compound.
Mechanism of Action
The mechanism of action of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the thiol group in the cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 with structurally or functionally related peptides:
Key Findings:
Structural Stability : The target compound’s cyclopentamethylene-propionyl group confers rigidity, mimicking disulfide bonds in natural peptides (e.g., oxytocin, vasopressin) while avoiding redox-sensitive sulfur bonds . This enhances its pharmacokinetic profile in vivo.
Receptor Selectivity : Unlike the oxytocin-focused analog , the target compound’s D-ile and asparagine (asn) residues promote dual receptor interactions, making it a versatile tool for studying cross-reactivity between vasopressin and oxytocin pathways .
Metabolic Resistance: The D-ile substitution distinguishes it from similar compounds (e.g., the Tyr(Et)-modified analog in ), which rely on ethylation for stability. D-amino acids are protease-resistant, extending half-life in biological systems.
Research Implications
- Comparative Limitations: While the oxytocin analog exhibits higher receptor specificity, its lack of D-amino acids reduces bioavailability compared to the target compound.
Biological Activity
The compound beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-D-ile-phe-ile-asn-cys-pro-arg-gly-NH2 (CAS No. 88686-53-7) is a synthetic peptide analog of vasopressin, characterized by its unique structure and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C49H77N13O10S2
- Molecular Weight : 1072.35 g/mol
- Density : 1.44 ± 0.1 g/cm³ (predicted)
- Storage Temperature : -15°C
- pKa : 12.92 ± 0.70 (predicted)
This compound features a cyclic disulfide bond, which is crucial for its biological activity and stability.
Pharmacological Effects
- Vasopressor Activity : As an analog of vasopressin, this compound exhibits vasopressor properties, influencing blood pressure regulation through vasoconstriction. Studies have shown that it can enhance blood pressure in animal models, indicating its potential use in treating hypotensive conditions .
- Diuretic Effects : The compound also displays diuretic properties, affecting renal function and fluid balance. Its mechanism involves the modulation of renal tubular reabsorption processes, leading to increased urine output .
- Uterine Contraction : Research indicates that this compound can stimulate uterine contractions, making it relevant in studies related to reproductive health and labor induction .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications in the peptide sequence can significantly alter its potency and efficacy:
- D-Isoleucine and L-Phenylalanine : These residues are essential for maintaining the structural integrity and receptor binding affinity.
- Cysteine Residue : The presence of cysteine facilitates the formation of disulfide bonds, enhancing stability and activity.
Table 1 summarizes key modifications and their effects on biological activity.
| Modification | Effect on Activity |
|---|---|
| Replacement of L-Amino Acids with D-Amino Acids | Increased resistance to proteolysis |
| Alteration of Cysteine Position | Affects disulfide bond formation |
| Substitution in the Arginine Position | Modulates receptor affinity |
Study on Blood Pressure Regulation
A study conducted on rats demonstrated that administration of this compound resulted in significant increases in systolic blood pressure compared to control groups. The results indicated a dose-dependent response, supporting its potential therapeutic application for managing low blood pressure conditions .
Uterine Contraction Analysis
In vitro experiments showed that this compound effectively induced uterine contractions in isolated rat uterus preparations. The contractions were measured using force transducers, revealing that the compound's efficacy was comparable to natural vasopressin at certain concentrations .
Q & A
Q. Answer :
- Immobilization : Use MUA/MCH-functionalized gold surfaces (e.g., TFGAs) for SPR studies to ensure oriented peptide presentation .
- Blocking agents : Ethanolamine or BSA to minimize nonspecific binding.
- Kinetic analysis : Fit sensorgrams to a 1:1 Langmuir model for calculating KD and kon/koff rates.
Advanced: What computational strategies predict the peptide’s interaction with membrane-bound receptors, and how can models be validated experimentally?
Q. Answer :
- Docking : Use AutoDock Vina with receptor crystal structures (e.g., GPCRs) to identify binding pockets for the cyclopentamethylene-propionyl group.
- MD Simulations : Run 100-ns simulations in lipid bilayers to assess stability of the D-ile-phe-ile motif.
- Validation : Mutate predicted contact residues (e.g., Arg in position 7) and measure binding shifts via ITC or SPR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
